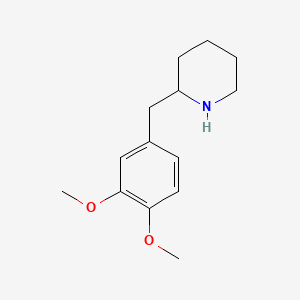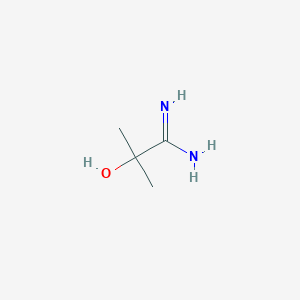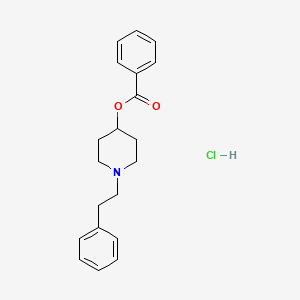
2-(3,4-Dimethoxy-benzyl)-piperidine
説明
The compound “2-(3,4-Dimethoxy-benzyl)-piperidine” seems to be a derivative of 3,4-dimethoxybenzyl alcohol . This compound is a member of benzyl alcohols and a primary alcohol .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, related compounds such as 3,4-dimethoxybenzyl alcohol have been synthesized through reactions with trifluoroacetic acid . Another related compound, 3,4-dimethoxybenzyl-2,4-dihydroxyphenyl ketone, has been synthesized through the acylation reaction of acid 3,4-dimethoxyphenylacetic acid with resorcinol .科学的研究の応用
Acetylcholinesterase Inhibitors : Compound 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine, a derivative of 2-(3,4-Dimethoxy-benzyl)-piperidine, has been identified as a potent anti-acetylcholinesterase inhibitor. This compound has a high selectivity for acetylcholinesterase over butyrylcholinesterase, making it significant in the context of Alzheimer's disease research (Sugimoto et al., 1995).
Crystal Structure Analysis : The crystal structure of 1-benzyl-4-(5,6-dimethoxy-1H-2-indenylmethyl)piperidine, closely related to this compound, has been determined, providing insights into its molecular configuration, which is crucial for understanding its interaction with biological targets (Sudhakar et al., 2005).
Mu-Opioid Receptor Antagonists : Research into the bioactive conformation of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine class, related to this compound, has provided insights into molecular determinants for mu-opioid receptor recognition. This is relevant for developing opioid receptor antagonists (Le Bourdonnec et al., 2006).
Anti-Alzheimer's Agents : N-benzylated (pyrrolidin-2-one) / (imidazolidin-2-one) derivatives, based on the lead compound donepezil which includes a 3,4-dimethoxy-benzyl moiety, have been synthesized and evaluated for anti-Alzheimer's activity. These compounds have shown promising results, highlighting the therapeutic potential of derivatives of this compound in Alzheimer's disease management (Gupta et al., 2020).
Cyclin-Dependent Kinase (CDK) Inhibitors : Research has focused on the synthesis of 2-aryl-8-(piperidin-4-yl)-5,7-dimethoxy-4H-chromen-4-one, an important intermediate for studying CDK inhibitors. This is relevant for developing new anticancer flavonoids (Li et al., 2008).
Antibacterial Agents : Novel substituted 2-4-(2,4-dimethoxy-benzoyl)-phenoxy]-1- 4-(3-piperidin-4-yl-propyl)-piperidin-1- yl]-ethanone sulfonamide and benzamides have been synthesized, displaying potent antibacterial activities against both Gram-positive and Gram-negative bacteria (Vinaya et al., 2008).
作用機序
Mode of Action
It’s worth noting that the 3,4-dimethoxybenzyl group is often used as a protective group for the thiol moiety, which increases the solubility and stability of the precursor . This group can be cleaved off during certain reactions, especially at elevated temperatures and in the presence of protons .
Biochemical Pathways
The 3,4-dimethoxybenzyl group has been shown to increase the solubility and stability of precursors in the formation of self-assembled monolayers of aromatic thiolates .
Pharmacokinetics
The 3,4-dimethoxybenzyl group is known to increase the solubility and stability of the precursor, which could potentially influence the bioavailability of the compound .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(3,4-Dimethoxy-benzyl)-piperidine. For instance, the 3,4-dimethoxybenzyl group becomes cleaved off during monolayer formation, especially at elevated temperatures and in the presence of protons . Therefore, factors such as temperature and pH could potentially influence the compound’s action.
特性
IUPAC Name |
2-[(3,4-dimethoxyphenyl)methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-16-13-7-6-11(10-14(13)17-2)9-12-5-3-4-8-15-12/h6-7,10,12,15H,3-5,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZYNVPSRGBLHEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2CCCCN2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10405820 | |
| Record name | 2-(3,4-Dimethoxy-benzyl)-piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10405820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
102458-70-8 | |
| Record name | 2-(3,4-Dimethoxy-benzyl)-piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10405820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















